molecular formula C8H14ClNO2 B2515911 Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride CAS No. 2344681-02-1

Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride

Cat. No.: B2515911
CAS No.: 2344681-02-1
M. Wt: 191.66
InChI Key: SEQATZNJXXTBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-azaspiro[2.4]heptane-7-carboxylate hydrochloride is a spirocyclic compound featuring a cyclopropane ring fused to a pyrrolidine-like structure, with a methyl ester group at position 7 and a nitrogen atom at position 4. This compound is a hydrochloride salt, enhancing its solubility in polar solvents. Spirocyclic structures, such as this, are valued in medicinal chemistry for their conformational rigidity, which can improve binding specificity to biological targets .

Molecular Formula: C₈H₁₄ClNO₂ Molecular Weight: ~191.66 g/mol (calculated) Key Features:

  • Functional Groups: The methyl ester (-COOCH₃) and secondary amine (protonated as -NH⁺ in hydrochloride form) enable diverse chemical modifications.

Properties

IUPAC Name

methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-2-5-9-8(6)3-4-8;/h6,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQATZNJXXTBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC12CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344681-02-1
Record name methyl 4-azaspiro[2.4]heptane-7-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Thermolytic Cyclization of Vinyl Azides

A patented method for synthesizing 1,5-azaspiro[2.4]heptane derivatives involves the thermolysis of vinyl azide precursors under inert conditions. The reaction begins with dissolving a vinyl azide compound (e.g., 1a ) in an aprotic solvent such as toluene, followed by heating at 60–120°C for 6–15 hours under nitrogen protection. The mechanism proceeds via the in situ generation of an azapropenidine intermediate (M ), which undergoes an intramolecular Alder ene reaction to yield the spirocyclic product (2a ) with high cis-selectivity (Figure 1).

Key Advantages:

  • Catalyst-Free: Unlike earlier methods requiring strong acids or bases, this approach eliminates the need for additives, simplifying purification.
  • High Stereoselectivity: The ene reaction mechanism ensures exclusive formation of the cis-diastereomer, confirmed by $$ ^1H $$-$$ ^1H $$ COSY NMR analysis.

Reaction Conditions:

Parameter Optimal Range
Temperature 60–120°C
Time 6–15 hours
Solvent Toluene
Yield 85–90%

Stereoselective Synthesis via Cyclopropane Annulation

Lewis Acid-Catalyzed Annulation

A stereoselective route to 5-azaspiro[2.4]heptane derivatives employs cyclopropyl ketones and amines in the presence of Lewis acids. For example, reacting (1R,2S)-2-(4-chlorophenyl)cyclopropanecarboxylic acid methyl ester with ethyl glycinate under BF$$_3$$-catalyzed conditions generates the spirocyclic core with excellent enantiomeric excess (ee > 95%). Subsequent esterification and salt formation with HCl yield the hydrochloride derivative.

Mechanistic Insights:

  • Stereochemical Control: The configuration of the cyclopropane ring dictates the stereochemistry of the final product. For instance, trans-cyclopropane precursors favor the (4R,6S,7R)-diastereomer.
  • Functional Group Compatibility: Electron-withdrawing substituents (e.g., bromo, chloro) on the aryl ring enhance reaction rates and yields.

Representative Data:

Starting Material Product Configuration Yield (%) ee (%)
(1R,2S)-4-Chlorophenyl derivative (4R,6S,7R) 87 95
(1S,2R)-4-Bromophenyl derivative (4S,6R,7S) 85 93

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

The thermolytic cyclization method excels in scalability due to its simple setup and absence of sensitive catalysts. In contrast, the stereoselective annulation route, while highly selective, requires stringent anhydrous conditions and costly Lewis acids, limiting its industrial applicability.

Industrial Production Strategies

Continuous Flow Synthesis

Recent advancements adapt the thermolytic cyclization method for continuous flow reactors, enabling:

  • Precision Temperature Control: Maintains reaction uniformity and minimizes side products.
  • High Throughput: Achieves production scales of >1 kg/day with >90% purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can yield a variety of products depending on the nucleophile used .

Scientific Research Applications

Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate Hydrochloride

  • Molecular Formula: C₉H₁₆ClNO₂
  • Molecular Weight : ~205.68 g/mol
  • Nitrogen Position: The 5-azaspiro designation suggests a different nitrogen placement in the spiro system, which may affect electronic properties.

4-Azaspiro[2.4]heptane-7-carboxylic Acid Hydrochloride

  • Molecular Formula: C₇H₁₂ClNO₂
  • Molecular Weight : 177.63 g/mol
  • Key Differences :
    • Carboxylic Acid Group : Replaces the methyl ester, increasing polarity and enabling conjugation reactions (e.g., amide bond formation) .
    • Synthetic Utility : Likely serves as a precursor to ester derivatives like the target compound.

tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate

  • Molecular Formula: C₁₁H₁₉NO₂
  • Molecular Weight : 197.27 g/mol (free base)
  • Key Differences :
    • Protecting Group : The tert-butyl ester (-COOC(CH₃)₃) is bulkier, improving stability during solid-phase peptide synthesis (SPPS) .
    • Yield : Synthesized in 95% yield via hydrogenation, indicating high efficiency .

7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride

  • Molecular Formula : C₆H₁₁ClFN
  • Molecular Weight : 151.61 g/mol
  • Key Differences :
    • Fluorine Substituent : Enhances electronegativity and metabolic stability, common in drug design to resist oxidative degradation .
    • Lack of Ester Group : Focuses on amine functionality, making it suitable for nucleophilic reactions.

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Functional Groups Key Properties Synthesis Notes
Methyl 4-azaspiro[2.4]heptane-7-carboxylate HCl C₈H₁₄ClNO₂ ~191.66 Methyl ester, 4-aza Moderate lipophilicity, hydrochloride salt Likely via esterification
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate HCl C₉H₁₆ClNO₂ ~205.68 Ethyl ester, 5-aza Higher lipophilicity Substituted ester synthesis
4-Azaspiro[2.4]heptane-7-carboxylic acid HCl C₇H₁₂ClNO₂ 177.63 Carboxylic acid, 4-aza High polarity, conjugation-ready Precursor to esters
tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate C₁₁H₁₉NO₂ 197.27 tert-Butyl ester, 4-aza Bulky protecting group 95% yield via hydrogenation
7-Fluoro-5-azaspiro[2.4]heptane HCl C₆H₁₁ClFN 151.61 Fluorine substituent, 5-aza Enhanced metabolic stability Halogenation strategies

Biological Activity

Methyl 4-azaspiro[2.4]heptane-7-carboxylate; hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₃ClN₂O₂
  • Molecular Weight : Approximately 202.66 g/mol
  • Functional Groups : Contains a carboxylate ester and a hydrochloride salt, enhancing its solubility in biological systems.

The biological activity of Methyl 4-azaspiro[2.4]heptane-7-carboxylate; hydrochloride is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The spirocyclic structure allows it to fit into unique binding sites on enzymes, potentially modulating their activity.
  • Neurotransmitter Interaction : Its structural similarity to certain neurotransmitter analogs suggests potential effects on neurotransmitter systems, which may have implications for pharmacological applications.

Biological Activity

Research indicates that Methyl 4-azaspiro[2.4]heptane-7-carboxylate; hydrochloride exhibits several significant biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics .
  • Buffering Agent : It functions effectively as a non-ionic organic buffering agent in cell cultures, maintaining pH levels crucial for various biochemical processes.

Case Studies and Experimental Data

  • Antibacterial Activity :
    • A study evaluated the compound's efficacy against various bacterial strains. The results indicated a notable inhibition of bacterial growth, suggesting its potential use as an antibacterial agent.
    • Table 1 summarizes the antibacterial activity against selected strains:
    Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus1532 µg/mL
    Escherichia coli2016 µg/mL
    Pseudomonas aeruginosa1832 µg/mL
  • Neuropharmacological Effects :
    • Preliminary studies have suggested that the compound may influence neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This could indicate potential applications in treating mood disorders or neurodegenerative diseases .
  • Mechanistic Insights :
    • In vitro studies demonstrated that Methyl 4-azaspiro[2.4]heptane-7-carboxylate; hydrochloride interacts with specific receptors involved in neurotransmission, leading to altered signaling pathways that may enhance or inhibit neuronal activity depending on the context.

Comparative Analysis with Similar Compounds

Methyl 4-azaspiro[2.4]heptane-7-carboxylate; hydrochloride can be compared with other spirocyclic compounds:

Compound NameUnique Features
Methyl 5-azaspiro[2.4]heptane-7-carboxylateExhibits different binding affinities and activities
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochlorideSimilar structural properties but varied solubility

Q & A

Q. What synthetic routes are recommended for Methyl 4-azaspiro[2.4]heptane-7-carboxylate hydrochloride?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the spirocyclic core via cyclization reactions, such as [2+2] cycloadditions or ring-closing strategies, using precursors like tert-butyl-protected amines.
  • Step 2 : Introduction of the methyl ester group via nucleophilic substitution or esterification under acidic/basic conditions (e.g., HCl catalysis).
  • Step 3 : Purification via crystallization or chromatography (e.g., silica gel) to isolate the hydrochloride salt .
    Key reagents include tert-butyl carbamate derivatives, lithium aluminum hydride (reduction), and dichloromethane as a solvent. Reaction temperatures often range from 0°C to 80°C, depending on the step .

Q. How is the structural integrity of this compound confirmed?

Structural validation employs:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm proton environments and carbon frameworks (e.g., spirocyclic peaks at δ 1.5–3.0 ppm for bridgehead protons) .
  • IR Spectroscopy : Identification of ester carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and amine hydrochloride (N-H) bands at ~2500–3000 cm⁻¹ .
  • X-ray Crystallography : For absolute stereochemical assignment, particularly for enantiomeric forms .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the hydrochloride salt. Limited solubility in non-polar solvents like hexane .
  • Stability : Stable at room temperature under inert atmospheres but sensitive to prolonged exposure to moisture, which may hydrolyze the ester group. Storage at –20°C in desiccated conditions is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Continuous Flow Reactors : Enhance scalability and control exothermic reactions (e.g., cyclization steps) by maintaining precise temperature gradients .
  • Solvent Selection : Use tetrahydrofuran (THF) or acetonitrile to stabilize intermediates during amine protection/deprotection steps .
  • Catalyst Screening : Test palladium or nickel catalysts for cross-coupling steps to reduce byproduct formation .

Q. What strategies resolve enantiomeric impurities during synthesis?

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .
  • Derivatization : Convert enantiomers into diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid chloride) for easier separation .

Q. How to design pharmacological assays to evaluate bioactivity?

  • Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases) using fluorogenic substrates. IC50_{50} values can be calculated via dose-response curves .
  • Receptor Binding Studies : Radiolabeled ligands (e.g., 3^3H or 125^{125}I) quantify affinity for G-protein-coupled receptors (GPCRs) .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Q. How to address contradictory data in reported synthetic methods?

  • Reproducibility Checks : Validate reaction parameters (e.g., stoichiometry, solvent purity) from conflicting studies .
  • Analytical Cross-Validation : Compare LC-MS and 1^1H NMR data across batches to identify impurities or degradation products .
  • Computational Modeling : Use DFT calculations to predict energetically favorable pathways and reconcile divergent yields .

Q. What advanced analytical methods ensure purity for pharmacological studies?

  • HPLC-MS : Employ C18 columns with 0.1% formic acid in water/acetonitrile gradients. Monitor for ester hydrolysis products (e.g., free carboxylic acid) .
  • Elemental Analysis : Verify chloride content (~18–20%) to confirm hydrochloride salt formation .
  • Karl Fischer Titration : Quantify residual moisture to prevent stability issues during long-term storage .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference synthetic yields with solvent polarity indices and catalyst loadings. For example, lower yields in aqueous vs. anhydrous conditions may indicate hydrolysis side reactions .
  • Stereochemical Control : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis to minimize racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.